molecular formula C13H13N3O2 B2786811 (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine CAS No. 176853-39-7

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine

Cat. No.: B2786811
CAS No.: 176853-39-7
M. Wt: 243.266
InChI Key: PQNZCVICGJMCPY-VQHVLOKHSA-N
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Description

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a nitro group at the 8th position of the quinoline ring and a dimethylamino group attached to an ethenamine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine typically involves the nucleophilic substitution of hydrogen in electron-deficient nitroquinolinesThe reaction conditions often include the use of potassium tert-butoxide as a base and dimethylamine as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aminoquinoline derivative, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15(2)9-7-11-6-5-10-4-3-8-14-12(10)13(11)16(17)18/h3-9H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNZCVICGJMCPY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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